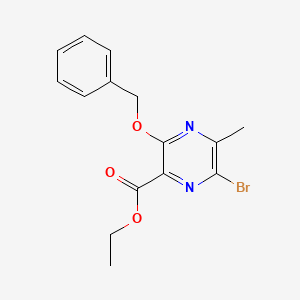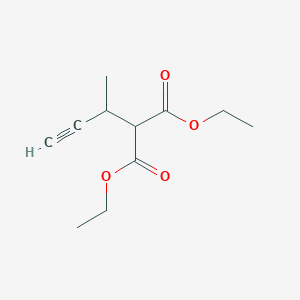
ThrRS-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ThrRS-IN-2 is a threonyl-tRNA synthetase inhibitor with an inhibition concentration (IC50) value of 56.5 ± 3.5 μM . Threonyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching threonine to its corresponding tRNA. Inhibiting this enzyme can disrupt protein synthesis, making this compound a valuable compound for scientific research, particularly in the study of bacterial infections and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ThrRS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as bromine, nitro, and sulfonamide groups through substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
ThrRS-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Applications De Recherche Scientifique
ThrRS-IN-2 has several scientific research applications, including:
Antibacterial Research: As an inhibitor of threonyl-tRNA synthetase, this compound is used to study bacterial protein synthesis and develop new antibacterial agents.
Antimalarial Research: Similar inhibitors have been explored for their potential to target malarial parasites.
Cancer Research: Inhibitors of aminoacyl-tRNA synthetases, including this compound, are investigated for their potential to disrupt protein synthesis in cancer cells.
Biochemical Studies: This compound is used to understand the biochemical pathways involving threonyl-tRNA synthetase and its role in cellular processes.
Mécanisme D'action
ThrRS-IN-2 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from attaching threonine to its corresponding tRNA, disrupting protein synthesis. The molecular targets and pathways involved include the enzyme’s active site and the subsequent steps in the protein synthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid Derivatives: These compounds also inhibit threonyl-tRNA synthetase and have been studied for their antimalarial properties.
Microcin C-related Compounds: These compounds mimic natural substrates to inhibit aminoacyl-tRNA synthetases.
Uniqueness of ThrRS-IN-2
This compound is unique due to its specific inhibition of threonyl-tRNA synthetase with a well-defined IC50 value. Its synthetic accessibility and potential for modification make it a versatile tool for research in various fields, including antibacterial and anticancer studies .
Propriétés
Formule moléculaire |
C16H10Br2N4O3S |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |
Clé InChI |
STQRBLRCVJUJOG-FBCYGCLPSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



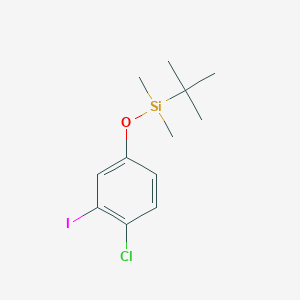


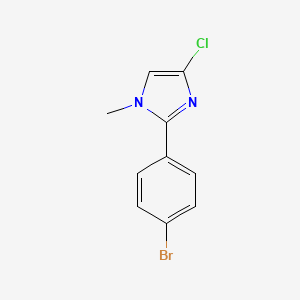
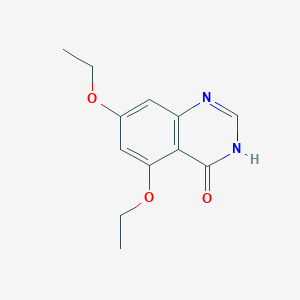


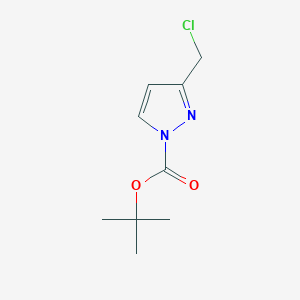
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
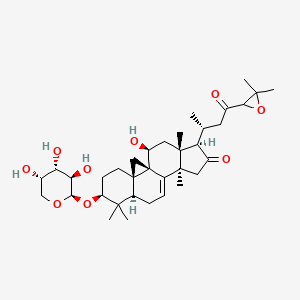
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
